molecular formula C10H11NO3 B073536 Methyl hippurate CAS No. 1205-08-9

Methyl hippurate

Cat. No. B073536
CAS RN: 1205-08-9
M. Wt: 193.2 g/mol
InChI Key: XTKVNQKOTKPCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hippurate derivatives, including methyl hippurate, often involves the conjugation of benzoic acid with glycine in the presence of specific enzymes within biological systems or through chemical synthesis methods. For instance, rat liver mitochondria have been shown to synthesize hippurate efficiently, suggesting a biochemical pathway for its formation (Gatley & Sherratt, 1977). Additionally, the chemical synthesis approaches have been explored, indicating various pathways for creating hippurate derivatives (Mcintosh et al., 1992).

Molecular Structure Analysis

Molecular structure analysis of methyl hippurate reveals its ester linkage between the carboxyl group of hippuric acid and a methanol molecule. This structural feature is crucial for its reactivity and biological function. The crystal structure studies of related compounds, like metal ion complexes of hippurate, provide insights into the coordination chemistry and potential structural characteristics of methyl hippurate derivatives (Morelock et al., 1982).

Chemical Reactions and Properties

Methyl hippurate participates in various chemical reactions, reflecting its chemical properties. Alkylation reactions, for instance, have been studied to understand its reactivity and the effect of bases and additives on its chemical behavior (Mcintosh et al., 1992). These reactions highlight the compound's versatility in synthetic chemistry applications.

Physical Properties Analysis

The physical properties of methyl hippurate, such as solubility, melting point, and spectral characteristics, are essential for its identification and application in various scientific fields. Although specific studies on these properties were not identified in the current search, they can generally be inferred based on the compound's molecular structure and related derivatives' properties.

Chemical Properties Analysis

Methyl hippurate's chemical properties, including its reactivity, stability, and interaction with other molecules, underpin its utility in both biological and chemical contexts. Its role as a substrate in enzymatic reactions and its participation in biochemical pathways, such as in the metabolism and detoxification processes, are of particular interest (Lees et al., 2013).

Scientific Research Applications

  • Detection of Microbial Activity : Wallace, Patton, and Moss (1987) developed a gas-liquid chromatographic procedure to determine hippurate hydrolysis by microorganisms. They utilized bacterial cells inoculated into sodium hippurate, indicating the sensitivity and specificity of this procedure for organisms with weak hippuricase activity (Wallace, Patton, & Moss, 1987).

  • Drug Metabolism and Renal Function : Masereeuw, Moons, and Russel (1998) examined the renal disposition of 4-methylbenzoylglycine, a compound known for its high renal intrinsic clearance. They also studied the impact of intracellular accumulation on mitochondrial respiration (Masereeuw, Moons, & Russel, 1998).

  • Endogenous Metabolism and Disease States : Lees et al. (2013) discussed the relevance of hippurate excretion in relation to endogenous metabolism, gender, age, intestinal microbiota, and its significance in various disease states including obesity, diabetes, gastrointestinal diseases, and psychological disorders (Lees et al., 2013).

  • Enzyme Substrate Interactions : Schwyzer, Iselin, and Feurer (1955) studied the activated esters of hippuric acid, noting the best acylating agent to be the cyanomethylester, which reacts easily with benzylamine at room temperature (Schwyzer, Iselin, & Feurer, 1955).

  • Biochemical Analysis : Lee, Lee, and Moon (1994) developed a micellar electrokinetic capillary chromatographic method for monitoring hippuric and methylhippuric acid in human urine, demonstrating its suitability for screening following occupational exposure to solvents (Lee, Lee, & Moon, 1994).

  • Antifungal Properties : Maung, Lee, Cho, and Kim (2021) identified methyl hippurate as an antifungal compound from Bacillus velezensis, effective against Botrytis cinerea, a fungal pathogen in strawberry cultivation (Maung, Lee, Cho, & Kim, 2021).

Future Directions

Methyl hippurate has been identified as an antifungal compound with potential applications in disease control strategies . Furthermore, methenamine hippurate, a related compound, is being considered as a non-antibiotic alternative for the prophylaxis of recurrent urinary tract infections .

properties

IUPAC Name

methyl 2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKVNQKOTKPCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152880
Record name Glycine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl hippurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17.0 mg/mL
Record name Methyl hippurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl hippurate

CAS RN

1205-08-9
Record name Methyl hippurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-benzoyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hippurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl hippurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl hippurate
Reactant of Route 2
Reactant of Route 2
Methyl hippurate
Reactant of Route 3
Reactant of Route 3
Methyl hippurate
Reactant of Route 4
Reactant of Route 4
Methyl hippurate
Reactant of Route 5
Reactant of Route 5
Methyl hippurate
Reactant of Route 6
Reactant of Route 6
Methyl hippurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.